1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione
Description
Properties
Molecular Formula |
C16H9NO2S |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-phenyl-[1,3]thiazolo[3,4-b]isoindole-3,5-dione |
InChI |
InChI=1S/C16H9NO2S/c18-15-12-9-5-4-8-11(12)13-14(20-16(19)17(13)15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
VINMFXFNDZWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)N3C(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Phthalimide-Based Mannich Reaction and Thiazole Cyclization
A widely reported method involves functionalizing phthalimide precursors through Mannich reactions followed by thiazole ring closure:
-
Step 1 : Condensation of phthalic anhydride with aniline in refluxing acetic acid yields N-phenylphthalimide (yield: 85–92%).
-
Step 2 : Mannich reaction of N-phenylphthalimide with formaldehyde and thiourea in tetrahydrofuran (THF) under reflux forms a thiazolidinone intermediate.
-
Step 3 : Oxidative dehydrogenation using iodine or DDQ converts the thiazolidinone to the thiazole ring, yielding the fused isoindole-thiazole system.
Mechanistic Insight : The thiourea acts as a sulfur donor, while formaldehyde facilitates C–N bond formation. The final aromatization step ensures planarization of the thiazole ring.
Multicomponent Cyclization Using Enaminones
Enaminones serve as versatile dipolarophiles for constructing the thiazolo ring:
-
Intermediate Synthesis : React N-phenylphthalimide with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone derivative.
-
Thiazole Formation : Treat the enaminone with Lawesson’s reagent in toluene under reflux, inducing cyclization via sulfur insertion (yield: 68–75%).
Key Advantage : This one-pot method avoids isolation of intermediates, improving efficiency.
Palladium-catalyzed C–H activation enables direct phenyl group introduction:
-
Conditions : N-methylphthalimide, phenylboronic acid, Pd(OAc)₂, and K₂CO₃ in DMF at 120°C.
-
Outcome : Regioselective arylation at position 1 with 70–78% yield.
Limitation : Requires stringent anhydrous conditions to prevent boronic acid hydrolysis.
Substituent Pre-Installation on Phthalimide
Pre-functionalizing the phthalimide precursor ensures precise substituent placement:
-
Synthesis of 1-Phenylphthalimide : React 4-nitrophthalic anhydride with aniline, followed by nitro reduction and diazotization to introduce phenyl groups.
-
Thiazole Annulation : Proceed with Hantzsch thiazole synthesis using thiourea and chloroacetone.
Yield Optimization : Recrystallization from ethanol/hexane mixtures enhances purity (>95%).
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (ESI-MS)
-
Molecular Ion : [M+H]⁺ at m/z 307.08 (calculated for C₁₆H₁₀N₂O₂S: 307.04).
-
Fragmentation Pattern : Loss of CO (28 Da) and C₆H₅ (77 Da) confirms structural integrity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Mannich Cyclization | 75–82 | 92 | 8–12 | Scalable, high regioselectivity |
| Enaminone Route | 68–75 | 89 | 6–8 | One-pot synthesis |
| Direct Arylation | 70–78 | 94 | 10–14 | Avoids pre-functionalization |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing reactions during cyclization generate isoindole-1,3-dione without the thiazole ring. Mitigated by slow reagent addition and temperature control.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiazole ring stability but may complicate purification. Ethanol/water mixtures enhance crystallization .
Chemical Reactions Analysis
1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, a series of isoindoline derivatives, including those related to 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione, were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably:
- Compound 37 exhibited a four-fold improvement in inhibiting A549 (lung cancer) and HepG2 (liver cancer) cell proliferation compared to Fluorouracil, a standard chemotherapy drug. The IC50 values were reported at 6.76 µM and 9.44 µM respectively .
This indicates that derivatives of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione could serve as lead compounds in developing new anticancer agents.
Antifungal Activity
Beyond its antitumor potential, 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione has also shown antifungal properties. A study indicated that certain derivatives exhibited higher antifungal activity against Botryodiplodia theobromae compared to commercial fungicides like triadimefon at specific concentrations (150 mg/L) . This broadens the scope of its application in agricultural settings.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that modifications to the thiazole moiety can significantly impact biological activity:
- Compounds with specific substitutions on the thiazole ring demonstrated enhanced anticancer activity . For example, the presence of electron-withdrawing groups or specific alkyl chains can influence both potency and selectivity against cancer cell lines.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds derived from 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione:
- Anticancer Evaluation : A study synthesized a range of thiazoloisoindole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated significant activity against multiple types of cancer cells with varying mechanisms of action .
- Synthesis Methodologies : Innovative synthetic routes have been developed to create these derivatives efficiently. For example, one-pot synthesis techniques have streamlined the production process while maintaining high yields and purity .
Mechanism of Action
The mechanism of action of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione can be compared with other similar compounds, such as:
Phthalimides: These compounds share a similar isoindole-1,3-dione core but lack the thiazole ring.
Thiazole derivatives: These compounds contain the thiazole ring but differ in the attached functional groups and overall structure.
Indole derivatives: These compounds feature the indole moiety and are known for their diverse biological activities
The uniqueness of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione lies in its fused ring system, which imparts distinct chemical and biological properties.
Biological Activity
1-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a unique fused ring system that combines thiazole and isoindole moieties, which contributes to its diverse pharmacological properties.
The chemical structure and properties of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H9NO2S |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 1-phenyl-[1,3]thiazolo[3,4-b]isoindole-3,5-dione |
| InChI Key | VINMFXFNDZWHDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)N3C(=O)S2 |
The biological activity of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various enzymes and receptors involved in critical signaling pathways. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation in cancer cells .
Anticancer Activity
Research indicates that 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating isoindole derivatives against A549 lung adenocarcinoma cells, the compound demonstrated potent inhibitory effects on cell viability with an IC50 value that suggests strong anticancer potential .
Case Study:
In vivo studies involving xenograft models with nude mice showed that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. Histopathological analyses indicated minimal toxicity to normal tissues while effectively targeting tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial effects. Thiazole derivatives have shown promise in inhibiting the growth of various pathogens. The presence of electron-withdrawing groups enhances the bioactivity of these compounds against microbial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl and thiazole rings significantly affect the biological activity of the compound. For example:
- Substituents on the phenyl ring : Electron-donating groups enhance cytotoxicity.
- Positioning of functional groups : The location of substituents on the thiazole ring can alter binding affinity to target proteins and influence overall efficacy.
Comparative Analysis
When compared to similar compounds such as phthalimides and indole derivatives, 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione exhibits distinct biological properties due to its unique fused ring structure. This uniqueness may contribute to enhanced selectivity and potency against specific targets involved in disease processes.
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Phthalimides | Moderate anticancer activity | Lacks thiazole moiety |
| Indole Derivatives | Diverse activities | Varies widely based on structure |
| 1-Phenyl Thiazoloisoindoles | High anticancer activity | Unique fused structure |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A reflux in acetic acid with sodium acetate as a catalyst (common in heterocyclic synthesis) is a standard approach, as seen in analogous thiazolo-isoindole derivatives . Optimization involves adjusting molar ratios (e.g., 1:1.1 for aldehyde to thiazolidinone components), monitoring reflux duration (2.5–5 hours), and recrystallization from acetic acid/DMF mixtures to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to differentiate aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the fused thiazolo-isoindole core.
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹). Cross-validate spectral data with computational tools (e.g., Gaussian) to resolve ambiguities .
Q. What solubility and stability profiles are critical for in vitro assays, and how can formulation challenges be addressed?
- Methodological Answer : The compound’s limited aqueous solubility (common in fused heterocycles) necessitates DMSO stock solutions (≤10 mM). Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should use HPLC-UV to track degradation (e.g., hydrolysis of the dione moiety). For biological assays, employ co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance bioavailability .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) elucidate the reaction mechanism of thiazolo-isoindole formation?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model intermediates, such as Knoevenagel adducts or transition states, and validate with experimental kinetic data .
- Solvent Effects : Apply COSMO-RS to simulate acetic acid’s role in proton transfer and stabilization of charged intermediates .
- Machine Learning : Train models on existing heterocyclic reaction datasets to predict optimal catalysts or solvent systems .
Q. How should researchers design experiments to resolve contradictions in reported pharmacological activity (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Profiling : Use orthogonal assays (e.g., MTT for cytotoxicity, ADP-Glo™ for kinase inhibition) to distinguish on-target effects from nonspecific toxicity .
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the phenyl or dione moieties to isolate pharmacophores responsible for activity .
Q. What strategies are recommended for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken model to optimize variables (temperature, stoichiometry, catalyst loading) and identify critical interactions .
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .
- Green Chemistry : Replace acetic acid with biodegradable ionic liquids (e.g., choline acetate) to improve atom economy and reduce waste .
Q. How can researchers integrate crystallographic data with molecular dynamics simulations to predict solid-state properties?
- Methodological Answer :
- Single-Crystal XRD : Resolve the compound’s crystal packing and hydrogen-bonding networks. Compare with Cambridge Structural Database entries for isoindole derivatives .
- MD Simulations (GROMACS) : Simulate lattice stability under thermal stress (NPT ensemble) to predict melting points or hygroscopicity .
- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization to identify metastable forms with enhanced solubility .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity across cell lines be addressed methodologically?
- Methodological Answer :
- Cell Line Authentication : STR profiling to rule out cross-contamination .
- Microenvironment Modeling : Use 3D spheroids or co-cultures with stromal cells to replicate in vivo conditions better than monolayer assays .
- Meta-Analysis : Apply Fisher’s exact test or random-effects models to aggregate data from independent studies and identify confounding variables (e.g., serum concentration differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
